molecular formula C22H12BrN5OS B11576498 6-Bromo-4-[3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline

6-Bromo-4-[3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline

Cat. No.: B11576498
M. Wt: 474.3 g/mol
InChI Key: GDHJUZGGCKUVEZ-UHFFFAOYSA-N
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Description

6-BROMO-4-[3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-PHENYLQUINOLINE is a complex heterocyclic compound that integrates multiple functional groups, including a bromine atom, a furan ring, a triazolothiadiazole moiety, and a quinoline scaffold

Preparation Methods

The synthesis of 6-BROMO-4-[3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-PHENYLQUINOLINE typically involves multi-step reactions. One common synthetic route includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazolothiadiazole ring . The quinoline scaffold can be introduced through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones under acidic conditions . Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like sodium azide (NaN3). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-BROMO-4-[3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-PHENYLQUINOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-BROMO-4-[3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-PHENYLQUINOLINE involves its interaction with specific molecular targets. The triazolothiadiazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The quinoline scaffold may intercalate with DNA, disrupting replication and transcription processes . These interactions can lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazole derivatives and quinoline-based molecules. For example:

Properties

Molecular Formula

C22H12BrN5OS

Molecular Weight

474.3 g/mol

IUPAC Name

6-(6-bromo-2-phenylquinolin-4-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C22H12BrN5OS/c23-14-8-9-17-15(11-14)16(12-18(24-17)13-5-2-1-3-6-13)21-27-28-20(19-7-4-10-29-19)25-26-22(28)30-21/h1-12H

InChI Key

GDHJUZGGCKUVEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C4=NN5C(=NN=C5S4)C6=CC=CO6

Origin of Product

United States

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